
N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-quinazolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-quinazolinamine” is a complex organic compound. The name suggests it contains a benzodioxol group and a quinazolinamine group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various methods involving palladium-catalyzed reactions .
Molecular Structure Analysis
The molecular structure of similar compounds often involves characteristic bond lengths and angles .
Chemical Reactions Analysis
The compound may undergo various chemical reactions similar to other organic compounds. For instance, N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine is metabolized and excreted similarly to MDMA .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be inferred. For instance, N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine has a molecular weight of 165.19 g/mol and a XLogP3 of 1.3 .
科学的研究の応用
Quinazoline Derivatives in Medicinal Chemistry
Quinazoline derivatives have been extensively studied for their medicinal properties, including antitumor, antibacterial, and antiviral activities. The structural versatility of quinazoline allows for the creation of compounds with a wide range of biological activities. Notably, these compounds have been explored for their potential as anticancer agents, with several studies focusing on the synthesis and application of quinazoline derivatives for electronic devices, luminescent elements, and photoelectric conversion elements due to their optoelectronic properties (Lipunova et al., 2018).
Optoelectronic Applications
Quinazoline derivatives have found applications in optoelectronic materials, including organic light-emitting diodes (OLEDs) and nonlinear optical materials. Their incorporation into π-extended conjugated systems is valuable for creating novel optoelectronic materials, with properties such as electroluminescence and photo- and electroluminescence highlighted. This demonstrates the compound's potential in developing materials for OLEDs, including high-efficiency red phosphorescent OLEDs and colorimetric pH sensors, underscoring the significance of quinazoline derivatives in material science and engineering (Lipunova et al., 2018).
Anticancer Properties
Quinazoline derivatives are well-known for their anticancer properties, acting through various mechanisms, including the inhibition of tyrosine kinases and other protein targets relevant to cancer pathways. This has led to the exploration and development of quinazoline compounds as promising anticancer drugs. The broad spectrum of biological activities of quinazoline derivatives, including their action against cancer cells, highlights their potential in therapeutic applications and drug development (Ravez et al., 2015).
Biological Activities Beyond Anticancer Applications
Quinazoline and its derivatives have been investigated for a multitude of biological activities beyond anticancer effects, including antimicrobial, anti-inflammatory, and antiviral properties. This diverse range of activities is attributed to the structural adaptability of quinazoline, allowing for the synthesis of novel derivatives with targeted biological actions. Such research underscores the potential of quinazoline derivatives in developing new therapeutic agents across a spectrum of diseases (Tiwary et al., 2016).
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-7-chloroquinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-11-2-3-12-13(6-11)19-8-20-16(12)18-7-10-1-4-14-15(5-10)22-9-21-14/h1-6,8H,7,9H2,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTINADOZXCJNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC=NC4=C3C=CC(=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-quinazolinamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

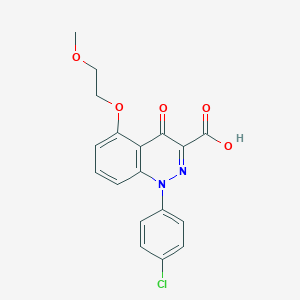
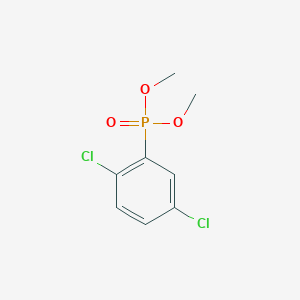
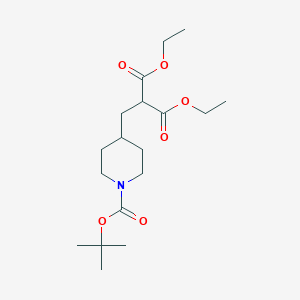
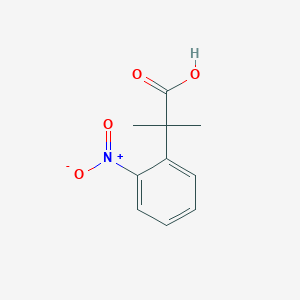
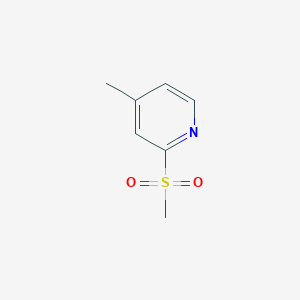
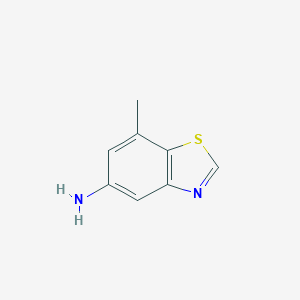
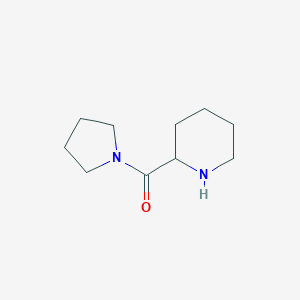
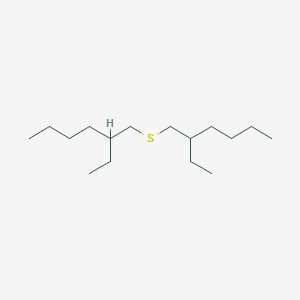
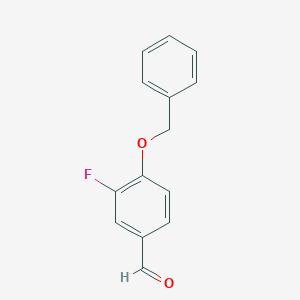
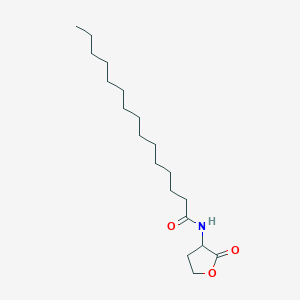
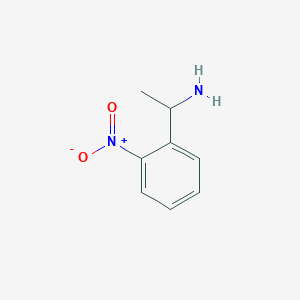

![N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide](/img/structure/B182319.png)
![1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one](/img/structure/B182320.png)